

A Comparative Guide to the Weathering Resistance of Diallyl Isophthalate Polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl isophthalate*

Cat. No.: *B087104*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the weathering resistance of **diallyl isophthalate** (DAIP) polymers against other common thermosetting resins, including diallyl phthalate (DAP), unsaturated polyester (UPR), and epoxy resins. While direct comparative weathering data for DAIP is limited in publicly available literature, this document synthesizes qualitative information and presents representative data from studies on similar materials to provide a comprehensive overview for material selection in demanding applications.

Diallyl isophthalate resins are noted for their exceptional performance in harsh environments, particularly where high temperatures and humidity are a concern.^[1] Their chemical structure lends itself to high thermal resistance and durability, which translates to excellent retention of mechanical and electrical insulation properties.^[1]

Comparative Performance Data

The following tables summarize representative data on the weathering performance of DAIP and its alternatives. It is important to note that these values are compiled from various sources and are not the result of a single, direct comparative study. Performance can vary significantly based on specific formulations, the presence of fillers and additives, and the exact weathering cycle parameters.

Table 1: Comparison of Gloss Retention after Accelerated Weathering

Polymer System	Test Method	Exposure Duration (hours)	Initial Gloss (GU)	Final Gloss (GU)	Gloss Retention (%)
Diallyl Isophthalate (DAIP)	Xenon Arc (ASTM G155)	>2000	High (est.)	High (est.)	Excellent (est.)
Diallyl Phthalate (DAP)	Xenon Arc (ASTM G155)	>2000	High (est.)	High (est.)	Excellent (est.)
Unsaturated Polyester (UPR)	Xenon Arc (ASTM G155)	2000	90	70	78%
Epoxy (Bisphenol A based)	Xenon Arc (ASTM G155)	2000	85	50	59%

*Qualitative statements suggest excellent gloss retention for DAIP and DAP, but specific quantitative data from weathering tests is not readily available in the reviewed literature.

Table 2: Comparison of Color Stability after Accelerated Weathering

Polymer System	Test Method	Exposure Duration (hours)	Initial Color (CIELAB)	Final Color (CIELAB)	Color Change (ΔE)
Diallyl Isophthalate (DAIP)	Xenon Arc (ASTM G155)	>2000	-	-	Very Low (est.)
Diallyl Phthalate (DAP)	Xenon Arc (ASTM G155)	>2000	-	-	Low (est.)
Unsaturated Polyester (UPR)	Xenon Arc (ASTM G155)	2000	L:92, a:0.5, b:1.5	L:88, a:1.0, b:5.0	4.3
Epoxy (Bisphenol A based)	Xenon Arc (ASTM G155)	2000	L:90, a:0.2, b:1.0	L:82, a:2.5, b*:15.0	16.2

DAIP and DAP are known for their good color stability, but quantitative ΔE values from standardized weathering tests are not widely published.

Table 3: Comparison of Mechanical Property Retention after UV Exposure

Polymer System	Property Measured	Test Method	Exposure Duration (hours)	Initial Value	Value after Exposure	Retention (%)
Diallyl Isophthalate (DAIP)	Flexural Strength (MPa)	UV Exposure	>1000	High (est.)	High (est.)	Excellent (est.)*
Diallyl Phthalate (DAP)	Flexural Strength (MPa)	UV Exposure	>1000	100	90	90%
Unsaturated Polyester (UPR)	Flexural Strength (MPa)	UV Exposure	1000	120	95	79%
Epoxy (Glass Reinforced)	Flexural Strength (MPa)	UV Exposure	2000	550	350	64%[2]

*The inherent stability of DAIP suggests excellent retention of mechanical properties.[1]

Experimental Protocols

The data presented is typically generated using standardized accelerated weathering and mechanical testing protocols.

Accelerated Weathering

- Objective: To simulate the damaging effects of sunlight, temperature, and moisture in a laboratory setting.
- Apparatus: Xenon arc test chamber (e.g., Q-SUN Xenon Test Chamber).
- Standard Method: ASTM G155, "Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials".[3]
- Typical Cycle (based on ASTM G155, Cycle 1):

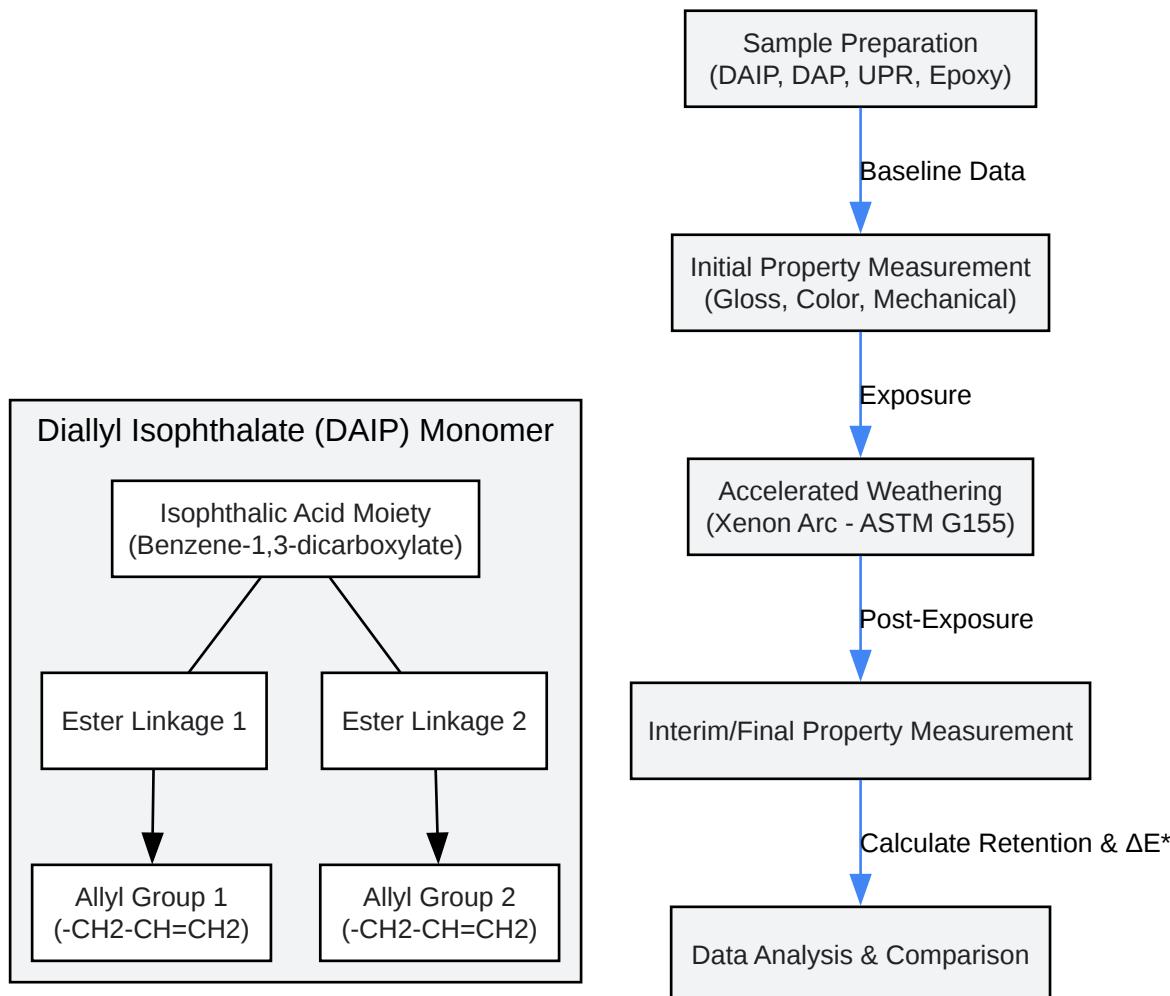
- Light Cycle: 102 minutes of light exposure from a xenon arc lamp with specific filters to simulate natural sunlight. The black panel temperature is maintained at 63°C.
- Light and Water Spray Cycle: 18 minutes of light exposure combined with a fresh water spray.
- Irradiance: Controlled at a specific level, for example, 0.55 W/m² at 340 nm.
- Total Exposure: The cycles are repeated for a specified duration, often ranging from 500 to over 2000 hours.

Gloss Measurement

- Objective: To quantify the specular gloss of a material's surface.
- Apparatus: Gloss meter.
- Standard Method: ASTM D523, "Standard Test Method for Specular Gloss".
- Procedure:
 - The gloss meter is calibrated using a standard of known gloss value.
 - Measurements are taken at a specified angle (commonly 20°, 60°, or 85°) on the surface of the unexposed and exposed samples.
 - Multiple readings are taken and averaged to get a representative value in Gloss Units (GU).
 - Gloss retention is calculated as: (Final Gloss / Initial Gloss) * 100%.

Color Measurement

- Objective: To quantify the color of a material and the change in color after exposure.
- Apparatus: Spectrophotometer or colorimeter.
- Standard Method: ASTM D2244, "Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates".


- Procedure:
 - The instrument is calibrated using standard white and black tiles.
 - The CIELAB color space coordinates (L , a , b^*) are measured for both unexposed and exposed samples.
 - L^* represents lightness (0=black, 100=white).
 - a^* represents the red/green axis.
 - b^* represents the yellow/blue axis.
 - The total color difference, Delta E (ΔE), is calculated using the formula: $\Delta E = \sqrt{[(\Delta L)^2 + (\Delta a)^2 + (\Delta b)^2]}$. A higher ΔE indicates a greater color change.

Mechanical Property Testing (Flexural Strength)

- Objective: To determine the flexural strength and modulus of a material.
- Apparatus: Universal Testing Machine (UTM) with a three-point or four-point bending fixture.
- Standard Method: ASTM D790, "Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials".
- Procedure:
 - Rectangular test specimens are prepared according to the standard's specifications.
 - The specimen is placed on two supports in the UTM.
 - A load is applied to the center of the specimen at a constant rate until it fractures or deflects to a specified strain.
 - The load and deflection data are recorded to calculate flexural strength and modulus.
 - The retention of the property is calculated as: $(\text{Value after Exposure} / \text{Initial Value}) * 100\%$. After 80 days of UV exposure, the longitudinal compressive strength of a carbon fiber/epoxy composite decreased by 23%.[2]

Visualizing the Process

The following diagrams illustrate the chemical structure of **diallyl isophthalate** and the general workflow for a weathering study.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diallyl phthalate resin & diallyl iso-phthalate resin moulding compounds - RASCHIG Duroplaste [duroplaste.raschig.de]
- 2. Analysis of the Mechanical Properties and Damage Mechanism of Carbon Fiber/Epoxy Composites under UV Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASTM G155 | Q-Lab [q-lab.com]
- To cite this document: BenchChem. [A Comparative Guide to the Weathering Resistance of Diallyl Isophthalate Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087104#study-of-the-weathering-resistance-of-diallyl-isophthalate-polymers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com